molecular formula C17H15N3O3 B5989084 4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide

4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide

Cat. No.: B5989084
M. Wt: 309.32 g/mol
InChI Key: RVOFWWJTYOHTEV-UHFFFAOYSA-N
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Description

4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, a pyridine ring, and a phenoxy group. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogenated compounds and strong bases or acids can facilitate substitution reactions.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

4-methyl-N-[(2-phenoxypyridin-3-yl)methyl]-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-15(22-11-20-12)16(21)19-10-13-6-5-9-18-17(13)23-14-7-3-2-4-8-14/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOFWWJTYOHTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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